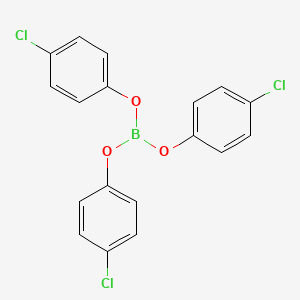

Tris(4-chlorophenyl) borate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tris(4-chlorophenyl) borate is an aromatic hydrocarbon with the chemical formula C₁₈H₁₂BCl₃O₃ and a molecular weight of 393.456 g/mol . It is known for its crystalline structure and is used in various industrial applications, including as an additive in the production of inks, adhesives, and gasoline .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Tris(4-chlorophenyl) borate can be synthesized through the reaction of boron trichloride with 4-chlorophenol in the presence of a base. The reaction typically occurs under mild conditions, with the base facilitating the formation of the borate ester .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Analyse Chemischer Reaktionen

Types of Reactions

Tris(4-chlorophenyl) borate undergoes various chemical reactions, including:

Oxidation: Reacts with oxidizing agents to form borate esters.

Reduction: Can be reduced to form boron-containing compounds.

Substitution: Undergoes nucleophilic substitution reactions with suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are commonly employed.

Major Products

The major products formed from these reactions include various borate esters, boron-containing compounds, and substituted derivatives of this compound .

Wissenschaftliche Forschungsanwendungen

Tris(4-chlorophenyl) borate has several scientific research applications:

Chemistry: Used as a reagent in Suzuki–Miyaura coupling reactions, facilitating the formation of carbon-carbon bonds.

Biology: Employed in the study of platelet activation and as a staining agent for blood cells in microscopy.

Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.

Industry: Utilized as an additive in the production of inks, adhesives, and gasoline.

Wirkmechanismus

The mechanism of action of tris(4-chlorophenyl) borate involves its interaction with molecular targets through its borate ester functional group. In Suzuki–Miyaura coupling reactions, it acts as a boron reagent, participating in the transmetalation step with palladium catalysts . This interaction facilitates the formation of carbon-carbon bonds, making it a valuable reagent in organic synthesis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Tris(4-chlorophenoxy)borane

- Potassium tetrakis(4-chlorophenyl) borate

- Sodium tetrakis(4-chlorophenyl) borate

Uniqueness

Tris(4-chlorophenyl) borate is unique due to its specific crystalline structure and its ability to act as a versatile reagent in various chemical reactions. Its applications in both industrial and scientific research settings highlight its multifunctional nature .

Biologische Aktivität

Tris(4-chlorophenyl)borate (TCPB) is a boron-containing compound that has garnered attention due to its biological activity and environmental persistence. This article reviews the current understanding of TCPB's biological effects, particularly its impact on embryonic development, endocrine disruption, and potential toxicity.

- Chemical Formula : C18H12BCl3O3

- Molecular Weight : 393.45 g/mol

- CAS Number : 7359-58-2

- Purity : ≥97.0% (by titrimetric analysis) .

Biological Activity Overview

TCPB and its derivatives, particularly tris(4-chlorophenyl)methane (TCPM) and tris(4-chlorophenyl)methanol (TCPMOH), have been studied for their biological effects, especially regarding embryonic development and endocrine disruption.

1. Embryonic Development

Research indicates that TCPM and TCPMOH can significantly affect embryonic growth. A study using zebrafish embryos exposed to TCPMOH revealed:

- Islet Area Reduction : A 20.8% decrease in islet area was observed at a concentration of 50 nM compared to controls.

- Pancreas Area Reduction : Total pancreas area was reduced by 13% under similar exposure conditions.

- Morphological Changes : TCPM exposure did not induce significant morphological changes, indicating that TCPMOH is primarily responsible for impairments in pancreatic development .

| Exposure Concentration | Islet Area Reduction | Pancreas Area Reduction |

|---|---|---|

| 50 nM | 20.8% | 13% |

2. Endocrine Disruption

Both TCPM and TCPMOH are suspected endocrine disruptors, acting as estrogen mimics. This property raises concerns about their potential effects on reproductive health and metabolic processes:

- Gene Expression Alterations : Transcriptomic analyses showed significant downregulation of pathways involved in retinol metabolism, circadian rhythm, and steroid biosynthesis following exposure to these compounds .

- Xenobiotic Response : The compounds triggered a xenobiotic response in aquatic organisms, suggesting potential ecological impacts .

Case Study 1: Zebrafish Model

In a controlled study, zebrafish embryos were exposed to TCPMOH starting at 24 hours post-fertilization. The findings highlighted:

- Increased incidence of hypomorphic islets (30% increase).

- Significant alterations in gene expression related to metabolic processes and developmental pathways.

This study underscores the developmental toxicity associated with TCPB derivatives and their implications for environmental health .

Case Study 2: Human Health Implications

TCPB compounds have been detected in human tissues such as breast milk and adipose tissues, raising concerns about bioaccumulation and long-term health effects. Historical data link exposure to organochlorine pesticides like DDT with disrupted insulin signaling and increased diabetes risk, suggesting that TCPB may share similar pathways of toxicity .

Eigenschaften

IUPAC Name |

tris(4-chlorophenyl) borate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12BCl3O3/c20-13-1-7-16(8-2-13)23-19(24-17-9-3-14(21)4-10-17)25-18-11-5-15(22)6-12-18/h1-12H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOAZIIBFQMIXJM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(OC1=CC=C(C=C1)Cl)(OC2=CC=C(C=C2)Cl)OC3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12BCl3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90348261 |

Source

|

| Record name | Tris(4-chlorophenyl) borate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90348261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7359-58-2 |

Source

|

| Record name | Tris(4-chlorophenyl) borate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90348261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.